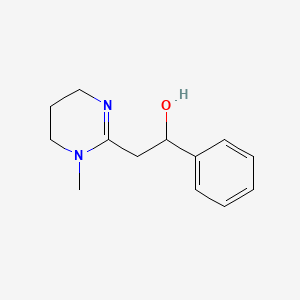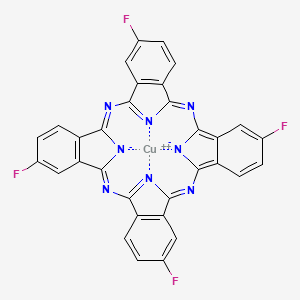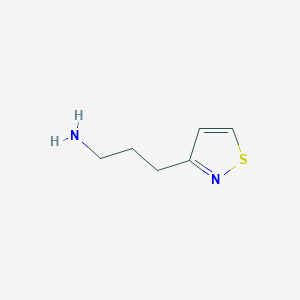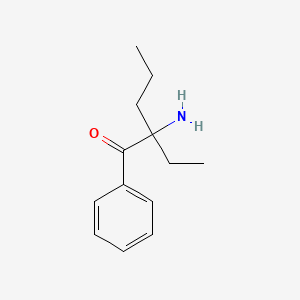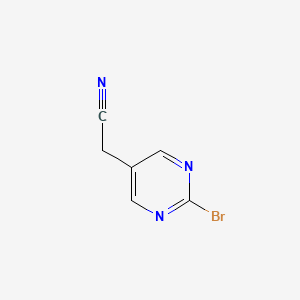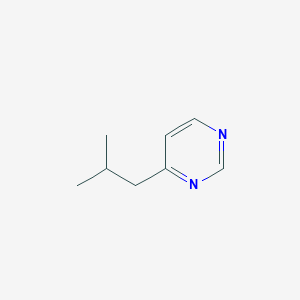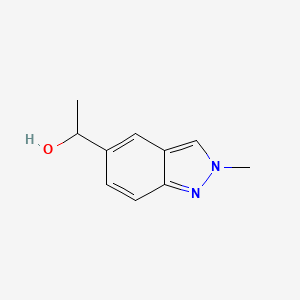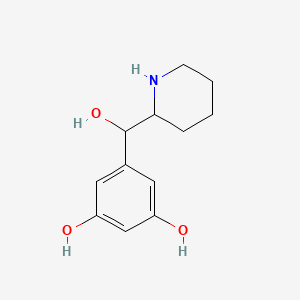
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol is a compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups. This compound is part of the piperidine and dihydroxybenzene families, which are known for their significant roles in pharmaceuticals and organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol typically involves the reaction of piperidine derivatives with dihydroxybenzene compounds. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require controlled temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group modifications. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and halogens or nitrating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react with various nucleophiles, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol, O-Methylcatechol)
- Mequinol (4-Methoxyphenol)
Uniqueness
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol is unique due to the presence of both a piperidine ring and dihydroxybenzene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
5-[hydroxy(piperidin-2-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H17NO3/c14-9-5-8(6-10(15)7-9)12(16)11-3-1-2-4-13-11/h5-7,11-16H,1-4H2 |
InChI-Schlüssel |
QWTCJQYFPPSBKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C(C2=CC(=CC(=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
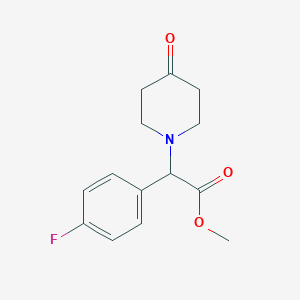
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
